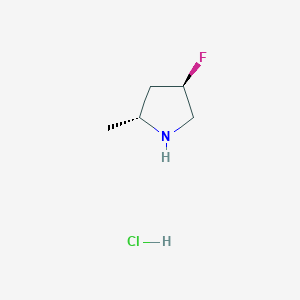

(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride

CAS No.: 2209087-03-4

Cat. No.: VC8090856

Molecular Formula: C5H11ClFN

Molecular Weight: 139.60

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2209087-03-4 |

|---|---|

| Molecular Formula | C5H11ClFN |

| Molecular Weight | 139.60 |

| IUPAC Name | (2R,4R)-4-fluoro-2-methylpyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |

| Standard InChI Key | OPLZEFBPWWZOHT-TYSVMGFPSA-N |

| Isomeric SMILES | C[C@@H]1C[C@H](CN1)F.Cl |

| SMILES | CC1CC(CN1)F.Cl |

| Canonical SMILES | CC1CC(CN1)F.Cl |

Introduction

Chemical Identity and Structural Features

(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride (CAS: 2300174-87-0, 2209087-03-4) is a hydrochloride salt of a fluorinated pyrrolidine derivative. Its molecular formula is C₅H₁₁ClFN, with a molecular weight of 139.60 g/mol . The compound’s stereochemistry is defined by the (2R,4R) configuration, which is critical for its chemical reactivity and biological activity. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,4R)-4-fluoro-2-methylpyrrolidine; hydrochloride | |

| SMILES | C[C@@H]1CC@HF.Cl | |

| InChIKey | OPLZEFBPWWZOHT-TYSVMGFPSA-N | |

| Melting Point | Not fully characterized | |

| Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) |

Synthesis and Stereochemical Control

The synthesis of (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride typically begins with L-proline, a chiral pool starting material, to ensure enantiomeric purity . A stepwise approach is employed:

Alkylation of L-Proline

L-proline undergoes N-methylation using methyl iodide (MeI) in the presence of a base (e.g., NaH) to yield N-methylproline . This step introduces the methyl group while retaining the pyrrolidine backbone.

Fluorination at C4

Fluorination is achieved via electrophilic fluorination agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The reaction replaces a hydroxyl or halide group with fluorine, producing 4-fluoro-N-methylproline.

Reductive Amination and Cyclization

A reductive amination step introduces the 2-methyl group using formaldehyde and ammonium acetate, followed by cyclization under hydrogenation (e.g., Pd/C) to form the pyrrolidine ring .

Resolution and Salt Formation

Chiral HPLC or diastereomeric salt crystallization ensures the desired (2R,4R) configuration . Final treatment with hydrochloric acid yields the hydrochloride salt .

Applications in Pharmaceutical Chemistry

Chiral Building Block

The compound’s rigid pyrrolidine scaffold and fluorine substituent make it valuable for constructing bioactive molecules. For example, pyrrolidine derivatives are explored as modulators of the CB2 receptor, a target in inflammatory and neuropathic pain therapies .

Comparative Analysis with Stereoisomers

The stereochemistry of pyrrolidine derivatives profoundly impacts their biological and chemical profiles. For instance:

| Isomer | Biological Activity | Solubility |

|---|---|---|

| (2R,4R) | Potential CB2 modulation | High in DMSO |

| (2R,4S) | CXCR4 antagonism | Moderate |

The (2R,4R) configuration’s syn-periplanar arrangement of fluorine and methyl groups may enhance binding to flat enzymatic active sites compared to other stereoisomers.

Future Directions

Recent advances in asymmetric catalysis and fluorine chemistry are expected to streamline the synthesis of this compound . Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume